molecular formula C9H19N B13262295 2,2,5,5-Tetramethylpiperidine CAS No. 123250-75-9

2,2,5,5-Tetramethylpiperidine

Cat. No.: B13262295
CAS No.: 123250-75-9
M. Wt: 141.25 g/mol
InChI Key: UHNYTSYXSSGCHN-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylpiperidine is an organic compound belonging to the piperidine family. It is characterized by a six-membered ring structure with four methyl groups attached to the second and fifth carbon atoms. This compound is known for its steric hindrance, which influences its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethylpiperidine typically involves the reaction of piperidine derivatives with methylating agents. One common method is the alkylation of piperidine with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts such as metal oxides can enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,5,5-Tetramethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of nitroxyl radicals.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of alkylated derivatives.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethylpiperidine and its derivatives often involves the formation of stable nitroxyl radicals. These radicals can interact with molecular targets such as proteins and nucleic acids, influencing their structure and function. The steric hindrance provided by the methyl groups enhances the stability of these radicals, making them useful in various applications .

Comparison with Similar Compounds

Uniqueness: 2,2,5,5-Tetramethylpiperidine is unique due to its specific methylation pattern, which provides distinct steric hindrance and stability to its derivatives. This makes it particularly valuable in applications requiring stable radicals and hindered bases.

Properties

CAS No.

123250-75-9

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2,2,5,5-tetramethylpiperidine

InChI

InChI=1S/C9H19N/c1-8(2)5-6-9(3,4)10-7-8/h10H,5-7H2,1-4H3

InChI Key

UHNYTSYXSSGCHN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(NC1)(C)C)C

Origin of Product

United States

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